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2-Ethyl-2-pentenal - 3491-57-4

2-Ethyl-2-pentenal

Catalog Number: EVT-3518878
CAS Number: 3491-57-4
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethyl-2-pentenal is an α,β-unsaturated aldehyde found as a volatile compound in various natural and processed sources. While not extensively studied, research suggests it may function as a semiochemical, acting as a signaling molecule in biological systems. []

Chemical Reactions Analysis
  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as alcohols, amines, and hydrides. []
  • Michael Addition: The conjugated double bond can undergo Michael addition with nucleophiles, resulting in 1,4-addition products. [, ]
Applications
  • Food Science: It has been found in Cuiguan pears, [] potentially contributing to their characteristic aroma. Understanding its presence and role in food could aid in flavor profiling and quality control.
  • Insect Attractants: Its potential as a semiochemical suggests possible applications in developing insect attractants or repellents for pest management. []
  • Biomarkers: Presence in bile samples has been linked to gallbladder cancer, highlighting its potential as a diagnostic biomarker. []

(E)-2-Pentenal

Compound Description: (E)-2-Pentenal, also known as trans-2-pentenal, is an α,β-unsaturated aldehyde that contributes to the aroma of various fruits, including gooseberries [], jostaberries [], and blackcurrants []. It is often described as having a green sensory characteristic. In a study on cigarette smoke, (E)-2-pentenal was found to readily form adducts with glutathione and significantly inhibited the growth of both Colon-26 mouse carcinoma cells and BALB/3T3 clone A31 mouse normal cells []. This finding suggests a potential correlation between the reactivity of compounds in cigarette smoke with glutathione and their effect on cell growth.

2-(3,4-Dihydroxyphenyl)-8-ethyl-3,5-dihydroxy-4H,8H-pyrano[2,3-f]chromen-4-one

Compound Description: 2-(3,4-Dihydroxyphenyl)-8-ethyl-3,5-dihydroxy-4H,8H-pyrano[2,3-f]chromen-4-one is a carbonyl-phenol adduct formed by the reaction of quercetin with 2-ethyl-2-pentenal [, ]. This compound was found to be the major adduct formed when onions were fried in rapeseed oil spiked with a mixture of α,β-unsaturated aldehydes, including 2-ethyl-2-pentenal [, ]. This adduct was also detected in commercially crispy fried onions, suggesting its formation under standard cooking conditions [, ]. The formation of this adduct highlights the potential for food polyphenols, like quercetin, to trap toxicologically relevant aldehydes produced during the frying process, offering a possible protective role [, ].

(E)-2-Hexenal

Compound Description: (E)-2-Hexenal is a significant volatile compound found in various fruits and vegetables. It is often described as having a green, leafy, or grassy aroma. In studies analyzing the volatile profiles of avocados [], gooseberries [], jostaberries [], and kiwifruit [], (E)-2-hexenal was identified as a prominent compound, contributing to their characteristic aromas. This compound is often associated with lipid oxidation processes in plants.

Properties

CAS Number

3491-57-4

Product Name

2-Ethyl-2-pentenal

IUPAC Name

2-ethylpent-2-enal

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-3-5-7(4-2)6-8/h5-6H,3-4H2,1-2H3

InChI Key

STWQWFMLBVYZTH-UHFFFAOYSA-N

SMILES

CCC=C(CC)C=O

Canonical SMILES

CCC=C(CC)C=O

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